1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid
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Overview
Description
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production time .
Chemical Reactions Analysis
Types of Reactions: 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 1’-(tert-Butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid
- 1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid
Uniqueness: 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C19H25NO5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-7-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)7-6-13-4-5-14(16(21)22)12-15(13)24-19/h4-5,12H,6-11H2,1-3H3,(H,21,22) |
InChI Key |
KMSFTOVQKNLKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)C(=O)O)CC1 |
Origin of Product |
United States |
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